Cas no 2228764-03-0 (1-(3-bromo-2-methoxyphenyl)methylcyclopropane-1-carboxylic acid)

1-(3-bromo-2-methoxyphenyl)methylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-2-methoxyphenyl)methylcyclopropane-1-carboxylic acid
- 1-[(3-bromo-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid
- EN300-1936566
- 2228764-03-0
-
- Inchi: 1S/C12H13BrO3/c1-16-10-8(3-2-4-9(10)13)7-12(5-6-12)11(14)15/h2-4H,5-7H2,1H3,(H,14,15)
- InChI Key: ODWZLEVYNSIVJQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1OC)CC1(C(=O)O)CC1
Computed Properties
- Exact Mass: 284.00481g/mol
- Monoisotopic Mass: 284.00481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 46.5Ų
1-(3-bromo-2-methoxyphenyl)methylcyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1936566-0.5g |
1-[(3-bromo-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2228764-03-0 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1936566-0.1g |
1-[(3-bromo-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2228764-03-0 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1936566-0.25g |
1-[(3-bromo-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2228764-03-0 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1936566-10.0g |
1-[(3-bromo-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2228764-03-0 | 10g |
$4421.0 | 2023-05-31 | ||
Enamine | EN300-1936566-1.0g |
1-[(3-bromo-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2228764-03-0 | 1g |
$1029.0 | 2023-05-31 | ||
Enamine | EN300-1936566-5.0g |
1-[(3-bromo-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2228764-03-0 | 5g |
$2981.0 | 2023-05-31 | ||
Enamine | EN300-1936566-1g |
1-[(3-bromo-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2228764-03-0 | 1g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1936566-2.5g |
1-[(3-bromo-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2228764-03-0 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1936566-0.05g |
1-[(3-bromo-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2228764-03-0 | 0.05g |
$948.0 | 2023-09-17 | ||
Enamine | EN300-1936566-5g |
1-[(3-bromo-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2228764-03-0 | 5g |
$3273.0 | 2023-09-17 |
1-(3-bromo-2-methoxyphenyl)methylcyclopropane-1-carboxylic acid Related Literature
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1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on 1-(3-bromo-2-methoxyphenyl)methylcyclopropane-1-carboxylic acid
Introduction to 1-(3-bromo-2-methoxyphenyl)methylcyclopropane-1-carboxylic acid (CAS No. 2228764-03-0)
1-(3-bromo-2-methoxyphenyl)methylcyclopropane-1-carboxylic acid, identified by the CAS number 2228764-03-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an aromatic substituent, which contributes to its unique chemical properties and potential biological activities. The presence of both bromine and methoxy functional groups on the aromatic ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The cyclopropane moiety is particularly noteworthy due to its strained three-membered ring structure, which often influences the electronic and steric properties of the molecule. This structural feature can lead to interesting interactions with biological targets, such as enzymes and receptors, thereby making it a promising scaffold for drug discovery. In recent years, there has been a growing interest in cyclopropane-containing compounds due to their ability to modulate various biological pathways.
One of the most compelling aspects of 1-(3-bromo-2-methoxyphenyl)methylcyclopropane-1-carboxylic acid is its potential application in the development of novel therapeutic agents. The bromine substituent, in particular, serves as a versatile handle for further chemical modifications, allowing researchers to explore diverse structural analogs. This flexibility has been exploited in several synthetic strategies aimed at generating molecules with enhanced pharmacological properties.
Recent studies have highlighted the importance of aromatic heterocycles in medicinal chemistry, and 1-(3-bromo-2-methoxyphenyl)methylcyclopropane-1-carboxylic acid exemplifies this trend. Researchers have demonstrated that the combination of a cyclopropane ring with an aromatic system can lead to compounds with improved binding affinity and selectivity. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes implicated in inflammatory diseases and cancer.
The methoxy group on the aromatic ring also plays a crucial role in modulating the electronic properties of the molecule. This group can influence both the solubility and metabolic stability of the compound, factors that are critical for its pharmaceutical applicability. Additionally, the methoxy group provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
In terms of synthetic methodology, 1-(3-bromo-2-methoxyphenyl)methylcyclopropane-1-carboxylic acid has been synthesized through various routes, including cyclization reactions and cross-coupling techniques. These synthetic approaches have been optimized to ensure high yields and purity, which are essential for pharmaceutical applications. The availability of efficient synthetic protocols has facilitated its use in both academic research and industrial drug development programs.
The compound's structural features have also made it a subject of interest in computational chemistry studies. Molecular modeling techniques have been employed to predict its interactions with biological targets, providing valuable insights into its potential pharmacological effects. These computational studies have helped guide experimental efforts, leading to more targeted and efficient drug discovery campaigns.
Moreover, 1-(3-bromo-2-methoxyphenyl)methylcyclopropane-1-carboxylic acid has been explored in combination with other bioactive molecules to investigate synergistic effects. Such studies aim to develop multi-target drugs that can address multiple aspects of a disease simultaneously. The cyclopropane ring's ability to interact with various biological systems makes it an ideal candidate for such combinatorial approaches.
The safety and handling of 1-(3-bromo-2-methoxyphenyl)methylcyclopropane-1-carboxylic acid are also important considerations in its application. While it is not classified as a hazardous substance under standard regulatory guidelines, appropriate laboratory practices should be followed to ensure safe handling. This includes proper storage conditions and personal protective equipment when working with the compound.
In conclusion, 1-(3-bromo-2-methoxyphenyl)methylcyclopropane-1-carboxylic acid (CAS No. 2228764-03-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with its reactivity and synthetic versatility, make it a valuable tool for drug discovery and development. As research in this area continues to evolve, it is likely that new applications and insights will emerge, further solidifying its importance in medicinal chemistry.
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